2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative, featuring amino, nitro, and trifluoromethyl substituents on the benzene ring. It serves as a key precursor in the synthesis of 8-nitro-1,3-benzothiazin-4-ones, a class of compounds investigated for their potential as antituberculosis drug candidates. []
The synthesis of 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid typically involves several key steps:
Technical parameters such as temperature, reaction time, and concentration of reactants can vary based on the specific method employed but generally require careful control to optimize yield and purity.
The molecular structure of 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid features:
2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid participates in various chemical reactions:
These reactions are significant for synthesizing more complex molecules, particularly in medicinal chemistry .
The mechanism of action for 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid primarily relates to its biological activity. The presence of the amino and nitro groups allows it to interact with various biological targets, potentially acting as an inhibitor or modulator in biochemical pathways.
For example, compounds with similar structures have been studied for their ability to inhibit enzymes involved in metabolic processes or to serve as intermediates in drug synthesis targeting specific diseases such as tuberculosis .
The physical and chemical properties of 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) provide insights into its structure and purity .
The applications of 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid are diverse:
2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid (CAS 22227-60-7) serves as a critical synthetic intermediate for benzothiazinone-class compounds like macozinone (PBTZ169), which exhibit exceptional potency against Mycobacterium tuberculosis (Mtb), including extensively drug-resistant (XDR) and multidrug-resistant (MDR) strains [3] [4]. The compound’s trifluoromethyl and nitro substituents confer exceptional bioactivity by enhancing cell wall penetration and target binding affinity. Benzothiazinones derived from this scaffold demonstrate minimum inhibitory concentrations (MIC) in the ng/mL range against resistant Mtb isolates, representing a >100-fold potency improvement over conventional rifampicin-based therapies. This efficacy stems from the compound’s ability to overcome existing resistance mechanisms that compromise first- and second-line TB drugs, positioning it as a cornerstone of next-generation TB chemotherapy [2] [4].
The strategic incorporation of nitro groups into the benzoic acid scaffold emerged from systematic structure-activity relationship (SAR) studies in the early 2010s. Researchers discovered that 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid provided optimal geometry for cyclization into bioactive benzothiazinones compared to non-nitrated analogs like 2-amino-3-methyl-5-(trifluoromethyl)benzoic acid (CID 122548214) [6]. Commercial availability of the compound (≥95% purity) through suppliers like Combi-Blocks and Amadis Chemical accelerated drug discovery timelines, enabling rapid synthesis of derivative libraries [3] [4]. The current industrial synthesis employs scalable catalytic nitration and carboxylation steps, yielding kilogram-scale quantities as a white to off-white crystalline solid (FW: 250.13 g/mol) that is stable at room temperature [4].
The bioactivation and mechanism of this benzoic acid derivative depend on enzymatic reduction of its 3-nitro group to a nitroso intermediate, which forms a covalent adduct with DprE1’s essential Cys387 residue. DprE1, a flavoenzyme critical for decaprenylphosphoryl-β-D-ribose (DPR) biosynthesis, is irreversibly inhibited by benzothiazinones derived from this precursor [2]. X-ray crystallography confirms that the carboxylic acid moiety anchors the molecule within the DprE1 active site through hydrogen bonding with Lys418 and Asn385, while the trifluoromethyl group enhances membrane permeability and provides steric complementarity to the hydrophobic binding pocket. This multi-point interaction disrupts arabinogalactan biosynthesis, causing catastrophic cell wall defects in mycobacteria [2] [4].
Table 1: Key Physicochemical Properties of 2-Amino-3-nitro-5-(trifluoromethyl)benzoic Acid
Property | Value | Method/Reference |
---|---|---|
CAS Number | 22227-60-7 | Commercial suppliers [3] [4] |
Molecular Formula | C₈H₅F₃N₂O₄ | PubChem [2] |
Molecular Weight | 250.13 g/mol | Calculated from formula |
Purity (Commercial) | 95-97% | Product specifications [3] [4] |
SMILES | OC(=O)C1=CC(=CC(=C1N)N+[O-])C(F)(F)F | PubChem [2] |
Storage Conditions | Room temperature | LabFind [4] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7